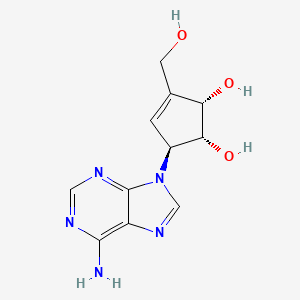
(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentene ring. This compound is structurally related to nucleosides, which are fundamental components of nucleic acids like DNA and RNA. The presence of the purine base suggests potential biological activity, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol typically involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Purine Base: The purine base can be introduced via nucleophilic substitution reactions.
Functional Group Modifications: Hydroxyl and amino groups are introduced through selective reduction and amination reactions.
Industrial Production Methods
Industrial production of such compounds often involves:
Large-Scale Synthesis: Utilizing batch reactors for the cyclization and substitution reactions.
Purification: Techniques like crystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods such as NMR, HPLC, and mass spectrometry ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the purine base or the cyclopentene ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and alcohols.
Major Products
The major products formed from these reactions include modified nucleosides, which can have different biological activities and properties.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogues: Used in the development of antiviral and anticancer drugs.
Study of Reaction Mechanisms: Helps in understanding the behavior of nucleosides under various conditions.
Biology
DNA and RNA Research: Used as probes or markers in genetic studies.
Enzyme Studies: Investigates the interaction with enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use in the treatment of viral infections.
Cancer Therapy: Development of drugs targeting specific pathways in cancer cells.
Industry
Pharmaceutical Manufacturing: Production of nucleoside-based drugs.
Biotechnology: Used in the development of diagnostic tools and assays.
作用机制
The mechanism of action of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves:
Molecular Targets: Interaction with nucleic acids and enzymes involved in DNA/RNA synthesis.
Pathways: Inhibition of viral replication or cancer cell proliferation by interfering with nucleic acid metabolism.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
Guanosine: Another purine nucleoside with comparable properties.
Synthetic Nucleoside Analogues: Compounds like zidovudine and acyclovir.
Uniqueness
Structural Features: The specific configuration and functional groups make it unique.
Biological Activity: Potential for unique interactions with biological targets.
This article provides a comprehensive overview of (1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
156407-85-1 |
|---|---|
分子式 |
C11H13N5O3 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
(1R,2S,5S)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m0/s1 |
InChI 键 |
XUGWUUDOWNZAGW-CNUIFLNQSA-N |
手性 SMILES |
C1=C([C@@H]([C@@H]([C@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
规范 SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
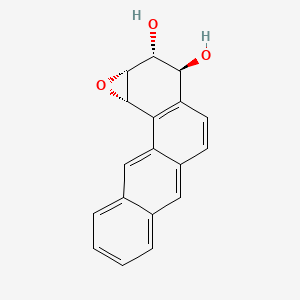

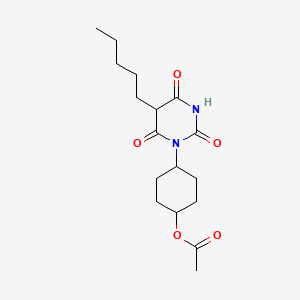
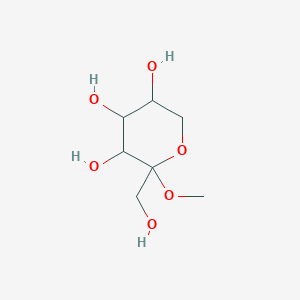

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
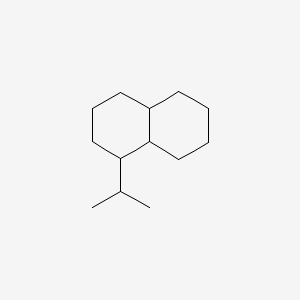
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
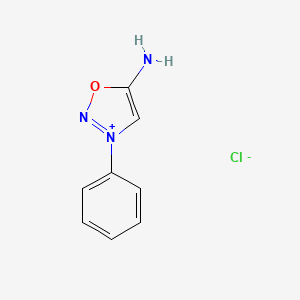
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)

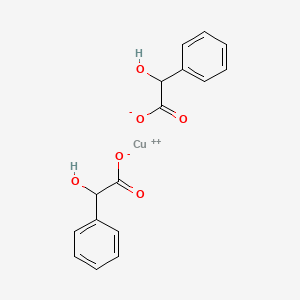
![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)
